molecular formula C8H14N2O B1296623 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 7309-42-4

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B1296623
CAS No.: 7309-42-4
M. Wt: 154.21 g/mol
InChI Key: ZPLMTUXXQQUKDH-UHFFFAOYSA-N
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Description

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one: is a bicyclic compound with the molecular formula C8H14N2O It is a derivative of diazabicyclo[421]nonane, characterized by the presence of a methyl group at the 9th position and a ketone functional group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an activated alkene. This is followed by reduction and lactamization to form the bicyclic structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazabicyclo[4.2.1]nonan-4-one: Lacks the methyl group at the 9th position.

    9-Ethyl-3,9-diazabicyclo[4.2.1]nonan-4-one: Contains an ethyl group instead of a methyl group at the 9th position.

    3,9-Diazabicyclo[4.2.1]nonane: Lacks the ketone functional group at the 4th position.

Uniqueness

The presence of the methyl group at the 9th position and the ketone functional group at the 4th position makes 9-Methyl-3,9-diazabicyclo[421]nonan-4-one unique

Properties

IUPAC Name

9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)5-9-8(11)4-6/h6-7H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLMTUXXQQUKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339636
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-42-4
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9-Methyl-3,9-diazabicyclo[4.2.1]nonane (J. Org. Chem., 1960, 637 ). Conc. H2SO4 (6.25 ml, 0.117 mol) was added dropwise to a stirred cold (−5° C.) solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (2.78 g, 0.02 mol) in CHCl3(25 ml) while keeping the temperature below 15° C. After cooling to 0-5° C., neat sodium azide (2.60 g, 0.040 mol) was added in small portions while maintaining pot temperature below 35° C. The mixture stirred at rt for 2 h and then heated at 50° C. for 2 h. Rxn mixture was poured into ice and neutralized with Na2CO3 and then basify with 50% NaOH. Organic layer separated and the aq. layer re-extracted with CHCl3 (2×25 ml). Combined organic layers were washed with water (10 ml), brine and dried (MgSO4). Evaporation of CHCl3 gave 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one as a off-white solid (1.15 g, 37%). 1H NMR (400 MHz, CHLOROFORM-D) ppm 1.67-1.75 (m, 1H) 1.77-1.85 (m, 1H) 2.05-2.16 (m, 2H) 2.42 (s, 3H) 2.46 (ddd, J=16.05, 6.23, 2.14 Hz, 1H) 2.80-2.90 (m, 2H) 3.17 (t, J=6.42 Hz, 1H) 3.24 (t, J=6.30 Hz, 1H) 3.60 d), J=14.60 Hz, 1H) 5.90 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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